molecular formula C21H13F3N4O3S B2542403 3-(1,3-Benzodioxol-5-yl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine CAS No. 1114914-92-9

3-(1,3-Benzodioxol-5-yl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

Cat. No. B2542403
CAS RN: 1114914-92-9
M. Wt: 458.42
InChI Key: CFBWWENOZXIYMW-UHFFFAOYSA-N
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Description

The compound is a heterocyclic molecule that contains several functional groups and substructures, such as benzodioxole, oxadiazole, and pyridazine rings. These substructures are known for their potential biological activities and are often explored in the synthesis of new pharmaceuticals and materials with unique properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported in the literature. For instance, the synthesis of [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxides was achieved through the reaction of 3,4-bis(hydroxyimino)methyl)-1,2,5-oxadiazole 2-oxides with a mixture of concentrated nitric and trifluoroacetic acids . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the benzodioxol and trifluoromethylphenyl groups.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using single-crystal X-ray diffraction analysis. For example, the parent [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxide was found to have a planar structure with an unusually long intracyclic N-N bond and unexpected exo-cyclic bond angles at the nitroxyl nitrogen atoms . These structural features could influence the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of the oxadiazole and pyridazine rings has been explored in various chemical reactions. For instance, imidazo[1,2-b]pyridazines have been synthesized and tested for their interaction with benzodiazepine receptors, indicating that these heterocycles can engage in biological interactions . The presence of substituents such as trifluoromethyl groups could further modulate the chemical reactivity and binding affinity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are often influenced by their molecular structure. Strong π-π stacking and C-H⋯O hydrogen bonding interactions can lead to high crystal density, as observed in the [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxides . These interactions could also affect the solubility, stability, and overall physical properties of the compound .

Scientific Research Applications

Synthesis and Characterization

The synthesis of novel heterocyclic compounds, including those with pyridazine derivatives, has been a significant focus of research. These efforts aim to explore the chemical properties, structural characterization, and potential applications of these compounds in various fields. Studies have detailed the synthesis routes, involving multicomponent reactions, to generate compounds with potential biological and industrial applications (Akbas et al., 2018).

Antimicrobial and Anticancer Properties

Several research efforts have explored the antimicrobial and anticancer properties of pyridazine derivatives. These compounds have been evaluated against various bacterial strains and cancer cell lines, showcasing their potential as therapeutic agents. The structural diversity of these compounds allows for targeted modifications to enhance their biological activities. For instance, novel heterocyclic compounds containing sulfonamido moieties have shown promising antibacterial activities, suggesting their utility as antibacterial agents (Azab et al., 2013).

Antiviral Activity

The antiviral potential of pyridazine derivatives has also been investigated, with some compounds demonstrating promising activities against viruses such as HAV and HSV-1. This highlights the potential of these compounds in developing new antiviral therapies (Hashem et al., 2007).

Herbicidal and Agricultural Applications

Research into the herbicidal activities of pyridazine derivatives has revealed their potential in agricultural applications. Some synthesized compounds have exhibited excellent herbicidal activities, suggesting their use in developing new herbicides. This application is particularly relevant for compounds that can act at low doses, offering a more efficient and environmentally friendly approach to weed management (Xu et al., 2012).

properties

IUPAC Name

5-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N4O3S/c22-21(23,24)14-4-1-12(2-5-14)20-25-18(31-28-20)10-32-19-8-6-15(26-27-19)13-3-7-16-17(9-13)30-11-29-16/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBWWENOZXIYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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